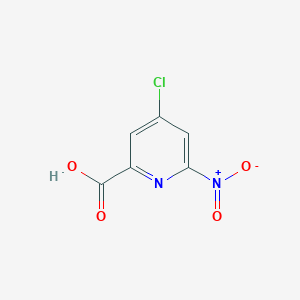
4-Chloro-6-nitropicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-nitropicolinic acid is an organic compound belonging to the class of picolinic acids It is characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 6th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitropicolinic acid typically involves nitration and chlorination reactions. One common method is the nitration of picolinic acid followed by chlorination. The nitration is usually carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
4-Chloro-6-nitropicolinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of picolinic acid.
Reduction: Various reduced forms of the compound.
Substitution: Substituted picolinic acid derivatives with different functional groups.
科学的研究の応用
4-Chloro-6-nitropicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-6-nitropicolinic acid involves its interaction with specific molecular targets. The nitro group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 4-Nitropicolinic acid
- 6-Chloropicolinic acid
- 5-Nitropicolinic acid
Comparison and Uniqueness
4-Chloro-6-nitropicolinic acid is unique due to the simultaneous presence of both chlorine and nitro groups on the pyridine ring. This dual substitution imparts distinct chemical properties and reactivity compared to other picolinic acid derivatives. The combination of these functional groups enhances its potential for diverse applications in research and industry.
特性
分子式 |
C6H3ClN2O4 |
|---|---|
分子量 |
202.55 g/mol |
IUPAC名 |
4-chloro-6-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-3-1-4(6(10)11)8-5(2-3)9(12)13/h1-2H,(H,10,11) |
InChIキー |
ZSCYJDMXFRUNJE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C(=O)O)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


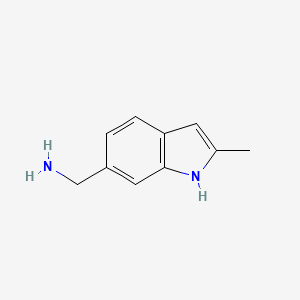
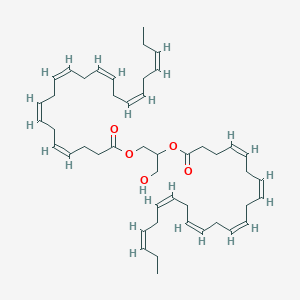
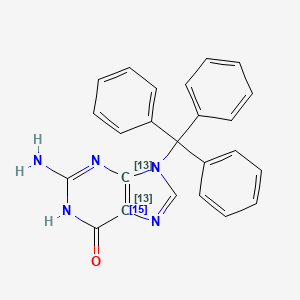
![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
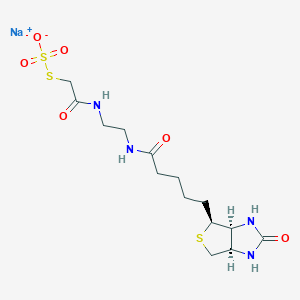
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
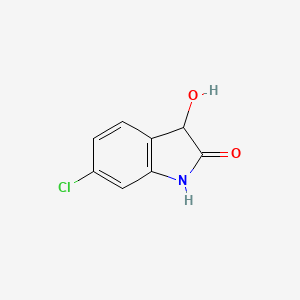
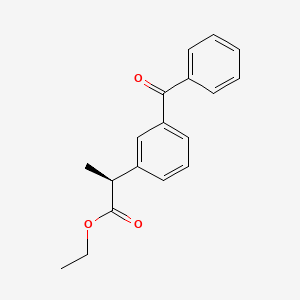
![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
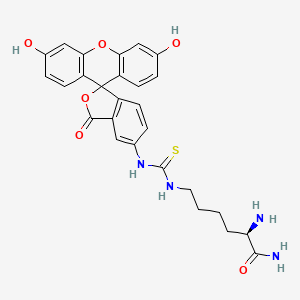

![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
